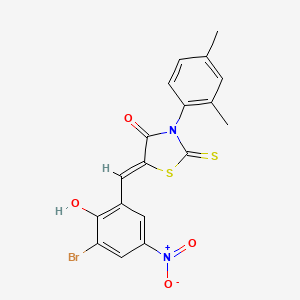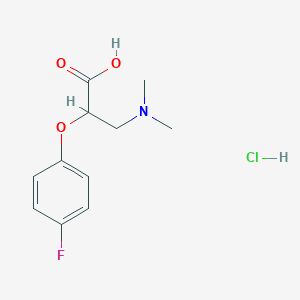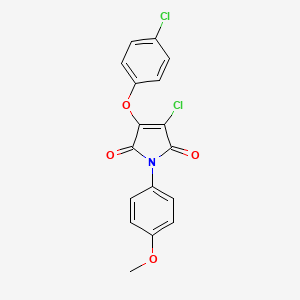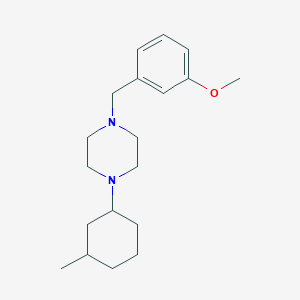![molecular formula C21H22FN3S B5121354 2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as FMPQ and has been studied extensively for its mechanism of action and physiological effects. In
作用機序
The mechanism of action of FMPQ is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMPQ has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMPQ has been found to have significant biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, the compound has been shown to have anti-inflammatory and analgesic effects. FMPQ has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its effects on neurotransmitter activity.
実験室実験の利点と制限
FMPQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been extensively studied, and its mechanism of action and physiological effects are well-understood. However, FMPQ also has some limitations. It is a relatively complex compound, and its synthesis requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FMPQ. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the development of new derivatives of FMPQ that may have improved anti-cancer or neuroprotective activity. Additionally, the mechanism of action of FMPQ is not fully understood, and further research is needed to elucidate the compound's effects on neurotransmitter activity and ion channel modulation. Finally, the potential use of FMPQ as a therapeutic agent for other diseases, such as inflammatory disorders, should be explored.
合成法
The synthesis of FMPQ involves the reaction of 2-chloro-4-methyl-6-(methylthio)quinoline with 2-fluorophenylpiperazine in the presence of a base. This reaction results in the formation of FMPQ as a yellow solid. The purity of the compound is ensured by recrystallization from an appropriate solvent.
科学的研究の応用
FMPQ has been extensively studied for its potential applications in medicine. It has been found to have significant anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines. FMPQ has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-6-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c1-15-13-21(23-19-8-7-16(26-2)14-17(15)19)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXVYMGUKFUFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-6-methylsulfanylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)


![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)


![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)

![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)